molecular formula C10H6F3NO3 B14780625 4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

Katalognummer: B14780625
Molekulargewicht: 245.15 g/mol
InChI-Schlüssel: JEOSXYIEPFAKTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with a complex structure that includes an ethynyl group, a nitro group, and a trifluoroethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The ethynyl group can be hydrogenated to form an alkene or alkane.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-ethynyl-1-amino-2-(2,2,2-trifluoroethoxy)benzene, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethynyl and trifluoroethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
  • 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene
  • 4-Nitrophenylacetylene

Uniqueness

4-Ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the ethynyl group allows for further functionalization, while the nitro and trifluoroethoxy groups contribute to its stability and potential biological activity .

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering opportunities for the development of new materials, drugs, and chemical processes.

Eigenschaften

Molekularformel

C10H6F3NO3

Molekulargewicht

245.15 g/mol

IUPAC-Name

4-ethynyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C10H6F3NO3/c1-2-7-3-4-8(14(15)16)9(5-7)17-6-10(11,12)13/h1,3-5H,6H2

InChI-Schlüssel

JEOSXYIEPFAKTI-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.